molecular formula C21H17N3O2S B2630324 (E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide CAS No. 468767-51-3

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2630324
CAS No.: 468767-51-3
M. Wt: 375.45
InChI Key: KNUXTNCCIIHDHM-GZTJUZNOSA-N
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Description

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Biological Activity

(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article delves into the biological activity of this compound, drawing from various studies that highlight its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

The structural features of this compound include a thiazole ring, a cyano group, and a methoxy-substituted phenyl group, which are critical for its biological activity.

Anticancer Activity

Recent research has demonstrated that derivatives of benzothiazole, including those with similar structures to this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that compounds with similar thiazole scaffolds showed IC₅₀ values in the low nanomolar range against leukemia cell lines such as K-562. Specifically, one derivative demonstrated an IC₅₀ of 56.4 nM against K-562 cells, indicating potent anti-leukemic activity .
    • Other studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
  • Mechanism of Action :
    • The compound is believed to exert its effects by disrupting microtubule dynamics and inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This dual inhibition leads to increased apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) :
    • Structure modifications significantly influence the biological activity of thiazole derivatives. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl moiety can enhance or diminish anticancer activity .

Comparative Biological Activity Table

CompoundIC₅₀ (μM)Mechanism of ActionCell Line Tested
This compound0.056Apoptosis induction, CDK inhibitionK-562
N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide0.056DNA damage, apoptosisK-562, UACC-62
2-(exo-2′-aminonorbornane)-4-amino-5-(2′-nitrobenzoyl)-thiazole0.001CDK9 inhibitionVarious

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-18-9-7-16(8-10-18)11-17(13-22)20(25)24-21-23-14-19(27-21)12-15-5-3-2-4-6-15/h2-11,14H,12H2,1H3,(H,23,24,25)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUXTNCCIIHDHM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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